3-Bromo-4-(bromomethyl)pyridine

Description

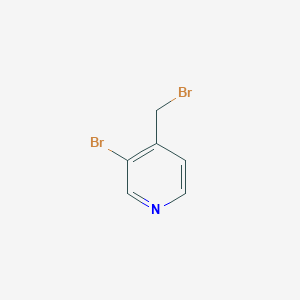

3-Bromo-4-(bromomethyl)pyridine is a halogenated heterocyclic compound with the molecular formula C6H5Br2N. It is a derivative of pyridine, where the bromine atoms are substituted at the 3rd and 4th positions, with one of the bromine atoms attached to a methyl group. This compound is used in various organic synthesis processes due to its reactivity and ability to form complex molecules.

Properties

IUPAC Name |

3-bromo-4-(bromomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZWAAKESNWKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(bromomethyl)pyridine typically involves the bromination of 4-methylpyridine. One common method includes the following steps:

Starting Material: 4-methylpyridine.

Bromination: Bromine is added to 4-methylpyridine in the presence of a catalyst such as iron or aluminum bromide.

Reaction Conditions: The reaction is carried out at a controlled temperature, usually below 0°C, to prevent over-bromination.

Isolation: The product is then isolated by extraction and purification techniques such as recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Raw Materials: Large quantities of 4-methylpyridine and bromine.

Catalysts: Use of efficient catalysts to speed up the reaction.

Reaction Vessels: Large reactors with temperature control systems.

Purification: Industrial-scale purification methods such as distillation and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(bromomethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form 4-methylpyridine derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or alcohols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of 3-azido-4-(bromomethyl)pyridine, 3-thio-4-(bromomethyl)pyridine, etc.

Oxidation: Formation of 3-bromo-4-formylpyridine or 3-bromo-4-carboxypyridine.

Reduction: Formation of 4-methylpyridine derivatives.

Scientific Research Applications

3-Bromo-4-(bromomethyl)pyridine is used in various scientific research applications:

Chemistry: As a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Used in the study of enzyme inhibitors and as a precursor for biologically active compounds.

Medicine: Potential use in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(bromomethyl)pyridine involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution reactions. The methyl group attached to the pyridine ring can undergo oxidation or reduction, leading to various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

4-(Bromomethyl)pyridine: Similar structure but with bromine at the 4th position only.

2-Bromopyridine: Bromine substituted at the 2nd position.

3-Bromo-4-methylpyridine: Similar structure but with a methyl group instead of a bromomethyl group

Uniqueness

3-Bromo-4-(bromomethyl)pyridine is unique due to the presence of two bromine atoms, which enhances its reactivity and versatility in organic synthesis. The dual bromine substitution allows for a wider range of chemical transformations compared to its analogs .

Biological Activity

3-Bromo-4-(bromomethyl)pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, cellular effects, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine atoms and a pyridine ring, which contribute to its reactivity and interaction with biological systems. The structural formula can be represented as follows:

This compound exhibits properties that allow it to interact with various biological macromolecules, influencing biochemical pathways.

Target Interactions

Research indicates that this compound interacts with several enzymes and receptors. Notably, it has been shown to influence cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to enzyme inhibition, altering metabolic pathways and affecting drug efficacy.

Cellular Effects

The compound modulates key cellular processes by affecting signaling pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation. Studies have demonstrated that this compound can alter gene expression related to the cell cycle, impacting cellular metabolism and growth.

Biological Activities

The biological activities of this compound include:

- Antibacterial Activity : Exhibits potential against various bacterial strains.

- Antitumor Properties : Demonstrates cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects : Modulates inflammatory pathways, potentially reducing inflammation .

- Antidiabetic Activity : Influences glucose uptake in muscle cells, contributing to blood sugar regulation.

In Vitro Studies

In laboratory settings, the compound has been tested for its stability and long-term effects on cellular health. For instance, prolonged exposure to this compound has shown significant impacts on cell viability and function, suggesting potential applications in cancer therapy.

Comparative Studies

Comparative studies with similar compounds indicate that the unique positioning of bromine atoms in this compound enhances its biological activity. For example:

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | Antitumor, antibacterial | Unique structure enhances reactivity |

| 4-(Bromomethyl)pyridine | Moderate antibacterial | Less potent than 3-Bromo variant |

| 3-Bromo-4-methylpyridine | Antimicrobial | Different reactivity profile |

Applications in Medicinal Chemistry

This compound serves as a valuable precursor in the synthesis of pharmaceutical compounds. Its ability to interact with various biological targets makes it a useful tool for studying enzyme interactions and developing new therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.